(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate
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Overview
Description
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is a chemical compound with the molecular formula C10H5Cl4NO2 It is characterized by the presence of four chlorine atoms, a cyano group, and a methyl acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate typically involves the reaction of 2,3,4,5-tetrachloro-6-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the phenol group. The reaction can be represented as follows:
2,3,4,5-Tetrachloro-6-cyanophenol+Acetic anhydridePyridine(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate exerts its effects is primarily through interactions with cellular proteins and enzymes. The compound’s chlorine atoms and cyano group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the acetate group may facilitate the compound’s entry into cells, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5-Tetrachlorophenyl)methyl acetate
- (2,3,4,5-Tetrachloro-6-aminophenyl)methyl acetate
- (2,3,4,5-Tetrachloro-6-hydroxyphenyl)methyl acetate
Uniqueness
(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is unique due to the presence of both the cyano group and the acetate group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91274-95-2 |
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Molecular Formula |
C10H5Cl4NO2 |
Molecular Weight |
313.0 g/mol |
IUPAC Name |
(2,3,4,5-tetrachloro-6-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H5Cl4NO2/c1-4(16)17-3-6-5(2-15)7(11)9(13)10(14)8(6)12/h3H2,1H3 |
InChI Key |
JUWVCFVXXOEZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N |
Origin of Product |
United States |
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